Bienvenue dans la boutique en ligne BenchChem!

Methotrexate-alpha-alanine

ADEPT Prodrug stability Serum carboxypeptidase

Methotrexate-alpha-alanine (MTX-Ala, CAS 116819-28-4) is a synthetic alpha-peptide prodrug of the antifolate methotrexate (MTX), formed by conjugation of L-alanine to the alpha-carboxyl group of the glutamate moiety. This modification prevents cellular uptake via the reduced folate carrier and renders the compound dependent on extracellular carboxypeptidase-mediated hydrolysis for release of the active parent drug.

Molecular Formula C23H27N9O6
Molecular Weight 525.5 g/mol
CAS No. 116819-28-4
Cat. No. B1676403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate-alpha-alanine
CAS116819-28-4
Synonymsmethotrexate-alpha-alanine
methotrexate-alpha-alanine, L-Ala, D-Gln-isomer
methotrexate-alpha-alanine, L-Ala, DL-Gln-isomer
MTX-Ala
Molecular FormulaC23H27N9O6
Molecular Weight525.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C23H27N9O6/c1-11(22(37)38)27-21(36)15(7-8-16(33)34)29-20(35)12-3-5-14(6-4-12)32(2)10-13-9-26-19-17(28-13)18(24)30-23(25)31-19/h3-6,9,11,15H,7-8,10H2,1-2H3,(H,27,36)(H,29,35)(H,33,34)(H,37,38)(H4,24,25,26,30,31)/t11-,15-/m0/s1
InChIKeyIYWOCQLKOJVCQN-NHYWBVRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methotrexate-alpha-alanine (CAS 116819-28-4): A Carboxypeptidase-Activated Prodrug with Defined Enzyme Selectivity


Methotrexate-alpha-alanine (MTX-Ala, CAS 116819-28-4) is a synthetic alpha-peptide prodrug of the antifolate methotrexate (MTX), formed by conjugation of L-alanine to the alpha-carboxyl group of the glutamate moiety [1]. This modification prevents cellular uptake via the reduced folate carrier and renders the compound dependent on extracellular carboxypeptidase-mediated hydrolysis for release of the active parent drug [2]. MTX-Ala belongs to the methotrexate alpha-peptide series developed for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), and its activation profile has been characterized across multiple carboxypeptidase enzymes and human serum, establishing it as a well-defined reference prodrug for targeted delivery research [3].

Why Methotrexate-alpha-alanine Cannot Be Replaced by Other MTX Alpha-Peptides Without Loss of Experimental Control


Methotrexate alpha-peptide prodrugs—including MTX-Ala, MTX-alpha-phenylalanine (MTX-Phe), MTX-alpha-arginine (MTX-Arg), and MTX-alpha-aspartic acid (MTX-Asp)—display markedly divergent enzyme hydrolysis profiles that preclude interchangeable use in targeted delivery systems [1]. MTX-Ala is selectively and efficiently hydrolyzed by pancreatic carboxypeptidase A (CP-A), whereas MTX-Arg is resistant to CP-A but susceptible to serum carboxypeptidase N, leading to uncontrolled background activation [2]. MTX-Phe, although a 250-fold faster CP-A substrate than MTX-Ala, requires a distinct enzyme-prodrug optimization strategy and cannot serve as a direct kinetic or pharmacological substitute [3]. Substituting one alpha-peptide for another without adjusting the enzyme–antibody conjugate system, activation kinetics, and serum stability parameters introduces confounding variables that undermine experimental reproducibility and therapeutic window assessment.

Quantitative Differentiation of Methotrexate-alpha-alanine: Head-to-Head Evidence Against Closest Structural Analogs


Serum Stability: MTX-Ala Is Not Hydrolyzed by Human Serum, Unlike MTX-Arg

Human serum hydrolyzed only MTX-Arg among the tested alpha-peptides; MTX-Ala and MTX-Asp showed no detectable hydrolysis when incubated with human serum [1]. This contrasts with MTX-Arg, which was cleaved by endogenous serum carboxypeptidase N, resulting in unintended systemic activation and a baseline ID50 of 5.0 × 10⁻⁸ M against L1210 cells even without exogenous enzyme supplementation [1].

ADEPT Prodrug stability Serum carboxypeptidase Off-target activation

Enzyme Selectivity: MTX-Ala Is a Specific Substrate for Carboxypeptidase A, Not for Serum Enzymes

Pancreatic carboxypeptidase A (CP-A) hydrolyzed MTX-Ala readily, whereas MTX-Asp was hydrolyzed only slowly and MTX-Arg was not hydrolyzed at all by this enzyme [1]. Furthermore, unlike MTX-Arg, MTX-Ala was not cleaved by the endogenous carboxypeptidase N present in human serum [1]. Among over 1,000 known CP-A substrates catalogued, the alanine residue at the P1' position provides a kinetically favorable cleavage site that is absent in the arginine and aspartic acid analogs [2].

Carboxypeptidase A Enzyme specificity Prodrug activation MTX-alpha-peptides

Diastereomer-Dependent Activation: L,L-MTX-Ala Hydrolyzed Twice as Fast as the DL,L Mixture

The L,L diastereomer of MTX-Ala was hydrolyzed by pancreatic carboxypeptidase A at twice the rate of the DL,L diastereomer mixture [1]. HPLC analysis demonstrated that the slower-eluting L,L component was fully converted to MTX and alanine, whereas the faster-eluting D,L component remained unreactive [1]. This stereochemical dependence mirrors that observed for MTX-Arg, where the L,L diastereomer (ID50 = 1.6 × 10⁻⁸ M) was 13.8-fold more cytotoxic than the D,L diastereomer (ID50 = 2.2 × 10⁻⁷ M) [1].

Diastereomer purity Stereochemistry Carboxypeptidase A kinetics Quality control

Reduced Intrinsic Cytotoxicity with Full CP-A Rescue: 83-Fold Safety Window Over Parent MTX

Against L1210 murine leukemia cells, MTX-Ala alone exhibited an ID50 of 2.0 × 10⁻⁶ M, approximately 83-fold higher (less toxic) than the parent drug MTX (ID50 = 2.4 × 10⁻⁸ M) [1]. Upon addition of carboxypeptidase A, the ID50 of MTX-Ala improved to 8.5 × 10⁻⁸ M, approaching within 3.5-fold of MTX potency [1]. This contrasts with MTX-Arg, which showed inherent cytotoxicity (ID50 = 5.0 × 10⁻⁸ M) even without exogenous enzyme due to serum-mediated activation, providing only a 2-fold window over MTX [1].

Cytotoxicity ID50 Carboxypeptidase A rescue L1210 leukemia Therapeutic window

Conjugate-Bound CP-A Potentiation: 30-Fold Greater Than Free Enzyme in Human Lung Adenocarcinoma Cells

In UCLA-P3 human lung adenocarcinoma cells, MTX-Ala showed an ID50 of 8.9 × 10⁻⁶ M in the absence of activating enzyme, compared to 5.2 × 10⁻⁸ M for free MTX [1]. When cells were pre-treated with a KS1/4 monoclonal antibody–CP-A conjugate (targeting an antigen on UCLA-P3 cells), the ID50 of MTX-Ala improved to 1.5 × 10⁻⁶ M [1]. The potentiation of MTX-Ala cytotoxicity achieved by conjugate-bound CP-A was at least 30-fold greater than that produced by a comparable amount of free enzyme [1]. This effect is attributed to enhanced effectiveness of MTX generated at the cell surface rather than in the bulk medium [1].

ADEPT Enzyme-antibody conjugate UCLA-P3 Targeted activation Carboxypeptidase A

Cellular Uptake Barrier: MTX-Alpha-Peptides Are Excluded from Cells, Unlike Free MTX

Methotrexate alpha-peptides, including MTX-Ala, are not transported into cells via the reduced folate carrier or other uptake mechanisms, in direct contrast to free MTX which is actively internalized [1]. This transport exclusion is a consequence of the amino acid conjugation to the alpha-carboxyl group of the glutamate moiety, which abolishes recognition by folate transport proteins [1]. Experimental evidence confirms that free MTX achieves intracellular concentrations sufficient to inhibit dihydrofolate reductase (DHFR) at low nanomolar levels, whereas MTX-Ala requires extracellular CP-A-mediated cleavage before the liberated MTX can enter cells [2].

Cellular uptake Reduced folate carrier Prodrug design Membrane transport

Best-Fit Research and Industrial Application Scenarios for Methotrexate-alpha-alanine Based on Quantitative Evidence


Antibody-Directed Enzyme Prodrug Therapy (ADEPT) with Carboxypeptidase A Conjugates

MTX-Ala is the prototypical substrate for CP-A–monoclonal antibody conjugate systems in ADEPT. Its serum stability prevents systemic activation, while its susceptibility to CP-A enables tumor-localized conversion to MTX. The conjugate-bound CP-A achieves ≥30-fold greater potentiation of MTX-Ala cytotoxicity than free enzyme [1], making it the reference prodrug for optimizing conjugate:prodrug ratios, enzyme loading, and washout protocols in targeted delivery studies. Researchers developing novel CP-A conjugates or mutant CP-A variants should use MTX-Ala as the benchmark substrate for comparative activation efficiency.

Carboxypeptidase Substrate Specificity Profiling and Enzyme Kinetics Studies

The well-characterized differential hydrolysis of MTX-Ala by CP-A (rapid), CP-B (substrate), and serum CP-N (no activity) makes it an ideal tool compound for profiling carboxypeptidase activity in biological samples [1]. The 2-fold rate difference between L,L and DL,L diastereomers further enables stereochemical quality control and enantiomeric purity assessment of enzyme preparations [2]. Procurement of high-purity L,L-MTX-Ala is essential for reproducible kinetic measurements.

In Vitro Prodrug Activation and Cytotoxicity Rescue Assays

The 83-fold cytotoxicity differential between MTX-Ala alone (ID50 = 2.0 × 10⁻⁶ M) and MTX (ID50 = 2.4 × 10⁻⁸ M) in L1210 cells provides a robust dynamic range for quantifying enzyme-mediated prodrug activation [1]. This window is significantly wider than that of MTX-Arg (only 2-fold), enabling more sensitive detection of low-level carboxypeptidase activity. Researchers can use MTX-Ala in co-culture systems to verify that bystander killing effects are enzyme-dependent rather than due to passive prodrug diffusion.

Quality Control Reference Standard for Methotrexate Prodrug Synthesis and Purity Verification

The established HPLC separation of L,L and D,L diastereomers of MTX-Ala on C18 reversed-phase columns, combined with the documented 2-fold hydrolysis rate difference [1], provides a validated analytical framework for assessing stereochemical purity of synthesized batches. Procurement of authenticated MTX-Ala with defined diastereomeric composition serves as a reference standard for HPLC method development, stability-indicating assays, and batch-to-batch consistency evaluation in prodrug manufacturing workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methotrexate-alpha-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.